molecular formula C18H14N2O4S B300697 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300697
M. Wt: 354.4 g/mol
InChI Key: ZZHGGVGJMORGLF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as HBD or 2-HBD, is a thiazolidinedione derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide may exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth, proliferation, and survival. 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been found to possess a wide range of biochemical and physiological effects. Studies have shown that 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can inhibit the activity of various enzymes involved in cell growth, proliferation, and survival. 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is also relatively inexpensive compared to other compounds used in laboratory experiments. However, there are also some limitations to the use of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in laboratory experiments. 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. One potential direction is the further exploration of its potential applications in cancer research. Studies could focus on the development of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide derivatives with improved efficacy and specificity for cancer cells. Another potential direction is the study of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in animal models to better understand its in vivo effects. Finally, studies could explore the potential use of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 3-(5-(3-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)thiosemicarbazide. This compound is then treated with phenylacetyl chloride in the presence of triethylamine to obtain the final product, 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide.

Scientific Research Applications

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is in the field of cancer research. Studies have shown that 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

Product Name

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C18H14N2O4S/c21-14-8-4-5-12(9-14)10-15-17(23)20(18(24)25-15)11-16(22)19-13-6-2-1-3-7-13/h1-10,21H,11H2,(H,19,22)/b15-10+

InChI Key

ZZHGGVGJMORGLF-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.